

ARM165: A Comparative Analysis of Cross-reactivity with PI3K Isoforms

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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388

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This guide provides an objective comparison of **ARM165**'s cross-reactivity with other Phosphoinositide 3-kinase (PI3K) isoforms, supported by available experimental data. **ARM165** is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the p110 γ (gamma) catalytic subunit of PI3K (PIK3CG).^{[1][2][3]} Its design is based on the highly selective PI3K γ inhibitor, AZ2, which serves as the target-binding warhead.^[1]

The primary mechanism of action for **ARM165** is not inhibition of enzymatic activity, but rather the induced degradation of the PI3K γ protein.^[1] This distinction is critical when evaluating its selectivity. While the binding affinity of the warhead (AZ2) to other PI3K isoforms provides a strong indication of its potential for off-target binding, the ultimate selectivity of **ARM165** is determined by its ability to form a productive ternary complex with an E3 ligase and specifically ubiquitinate and degrade PI3K γ .

Quantitative Analysis of the ARM165 Warhead (AZ2)

As direct quantitative binding data for **ARM165** across all PI3K isoforms is not publicly available, we present the well-characterized selectivity profile of its parent PI3K γ inhibitor, AZ2. This data serves as a robust proxy for the binding selectivity of **ARM165** to the various PI3K isoforms. AZ2 demonstrates exceptional selectivity for PI3K γ over other Class I PI3K isoforms (α , β , and δ).

PI3K Isoform	IC50 (nM)	Selectivity vs. PI3Ky
PI3Ky	0.5	-
PI3K α	>10,000	>20,000-fold
PI3K β	>10,000	>20,000-fold
PI3K δ	158	~316-fold

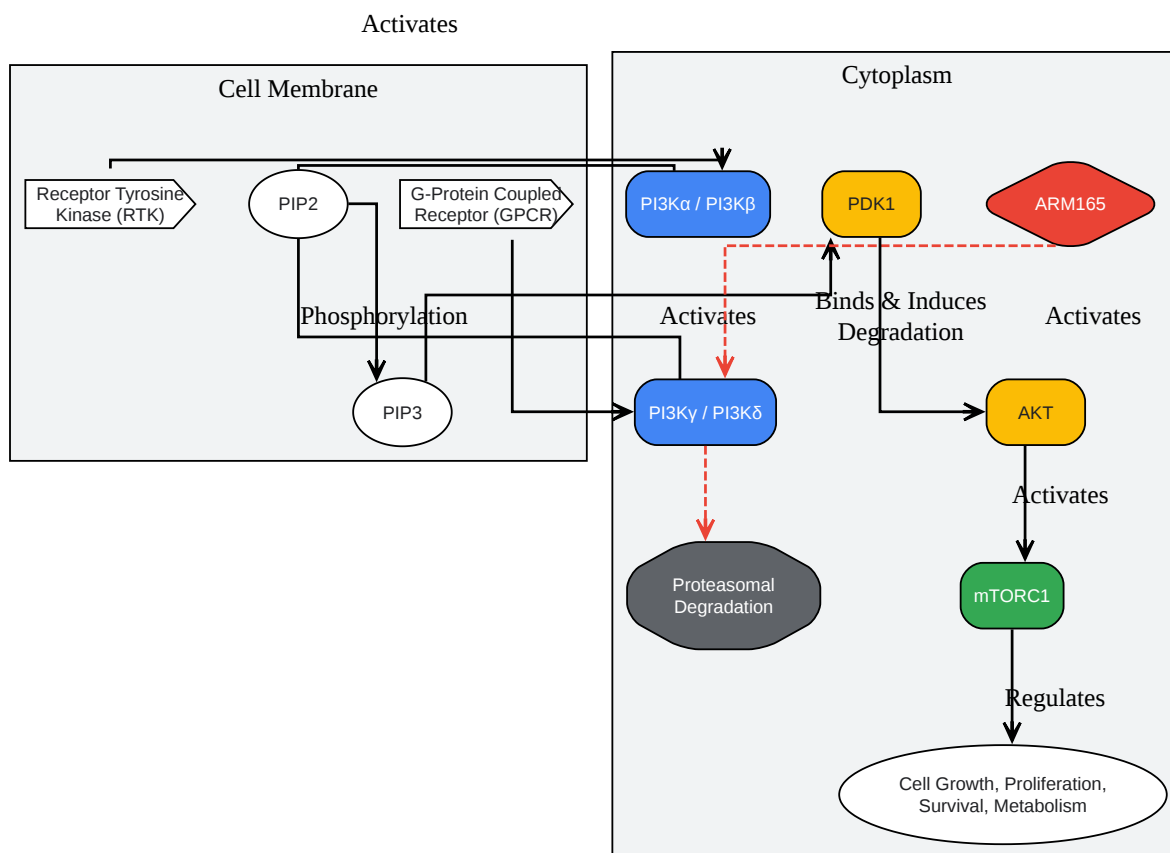
Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Evidence for PI3Ky-Specific Degradation by ARM165

Unbiased proteomics and western blotting techniques have demonstrated that **ARM165** specifically degrades PIK3CG, leading to a sustained ablation of AKT signaling.^[1] Importantly, **ARM165** did not significantly reduce the viability or colony-forming capacity of non-Acute Myeloid Leukemia (AML) cell lines, further confirming the restricted dependency on PI3Ky in AML cells and suggesting minimal off-target effects.^[1]

PI3K Signaling Pathway and ARM165's Point of Intervention

The diagram below illustrates the canonical PI3K signaling pathway and highlights the specific targeting of the p110 γ isoform by **ARM165**, leading to its degradation.



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Caption: PI3K signaling pathway and the specific degradation of PI3Kγ by **ARM165**.

Experimental Protocols

In Vitro Kinase Assay for PI3K Isoform Selectivity

This protocol outlines a general method to determine the in vitro potency and selectivity of a compound (like AZ2) against different PI3K isoforms using a luminescence-based assay that measures ADP production.

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ /p101)
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)
- ATP
- Test compound (e.g., AZ2) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

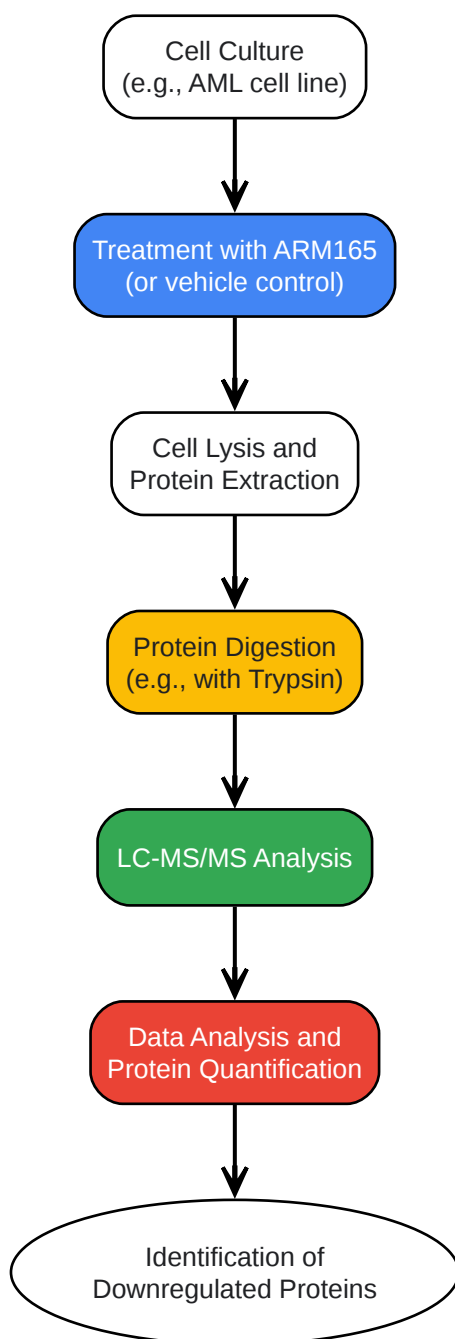
- **Compound Preparation:** Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Dilute each PI3K isoform and PIP₂ substrate in kinase assay buffer to the appropriate working concentrations.
- **Assay Reaction:**
 - Add 2.5 μ L of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μ L of the PI3K enzyme/PIP₂ substrate mix to each well.

- Incubate at room temperature for 15 minutes.
- Initiate the kinase reaction by adding 5 μ L of ATP solution.
- Incubate for 1 hour at room temperature.
- ADP Detection:
 - Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PI3K isoform.

Proteomics-Based Analysis of ARM165 Selectivity

This protocol provides a general workflow for assessing the selectivity of a PROTAC like **ARM165** through unbiased proteomics.

Workflow for Proteomics-Based Selectivity Assessment



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Caption: Experimental workflow for proteomics-based selectivity profiling of **ARM165**.

Procedure Outline:

- Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line) and treat with **ARM165** at various concentrations and for different time points. Include a vehicle-treated

control.

- Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.
- Protein Digestion: Digest the protein extracts into peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
- Data Analysis: Process the mass spectrometry data to identify proteins and compare their relative abundance between the **ARM165**-treated and control samples.
- Results Interpretation: Identify proteins that are significantly downregulated in the **ARM165**-treated samples. High selectivity is demonstrated if PI3Ky is among the most significantly downregulated proteins with minimal impact on other proteins, including the other PI3K isoforms.

Conclusion

The available evidence strongly supports the high selectivity of **ARM165** for the PI3Ky isoform. While direct quantitative binding data for **ARM165** across all PI3K isoforms is not yet published, the exceptional selectivity of its warhead, AZ2, for PI3Ky provides a compelling proxy for its binding specificity. Furthermore, proteomics data confirms that **ARM165**'s functional output is the specific degradation of PI3Ky, with minimal off-target effects observed. This high degree of selectivity makes **ARM165** a promising therapeutic candidate for diseases driven by PI3Ky signaling, such as certain hematological malignancies.

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